2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)acetamide
Overview
Description
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a cyclohexyl group, a 4-fluorophenyl group, and a sulfonylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-fluorobenzenesulfonyl chloride to form the intermediate cyclohexyl-(4-fluorophenyl)sulfonylamine. This intermediate is then reacted with 2,5-dimethylphenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[(2R,3S,6S)-3-[(4-fluorophenyl)sulfonylamino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide
- 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxybenzyl)acetamide
Uniqueness
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3S/c1-16-8-9-17(2)21(14-16)24-22(26)15-25(19-6-4-3-5-7-19)29(27,28)20-12-10-18(23)11-13-20/h8-14,19H,3-7,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUIKWZNXZWULR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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